(R,R)-dWIZ-1 TFA mechanism of action
(R,R)-dWIZ-1 TFA mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of (R,R)-dWIZ-1 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sickle cell disease (SCD) is a debilitating genetic blood disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin (HbS). A promising therapeutic strategy for SCD is the induction of fetal hemoglobin (HbF, α₂γ₂), which is the primary oxygen carrier during fetal development and can inhibit the polymerization of HbS. Recent advancements in targeted protein degradation have led to the discovery of novel therapeutic agents that can reactivate HbF expression.
(R,R)-dWIZ-1 TFA is the (R,R)-enantiomer of dWIZ-1, a first-in-class, small-molecule molecular glue degrader.[1] This technical guide elucidates the core mechanism of action of dWIZ-1, its discovery, and its therapeutic potential. dWIZ-1 and its optimized analog, dWIZ-2, function by inducing the targeted degradation of the Widely Interspaced Zinc Finger (WIZ) transcription factor, a recently identified repressor of fetal hemoglobin.[2][3][4][5]
Core Mechanism of Action: Molecular Glue-Mediated Degradation
The primary mechanism of action of dWIZ-1 is to function as a "molecular glue." Unlike traditional inhibitors that block a protein's active site, dWIZ-1 induces a novel interaction between two proteins that do not normally associate: the WIZ transcription factor and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[6]
The process unfolds as follows:
-
Ternary Complex Formation: dWIZ-1 binds to the CRBN E3 ubiquitin ligase complex. This binding event alters the surface of CRBN, creating a new interface for protein interaction.[7]
-
WIZ Recruitment: The dWIZ-1/CRBN complex then recruits the WIZ transcription factor.[6] Crystallographic studies have revealed that dWIZ-1 specifically mediates the recruitment of the 7th zinc finger (ZF7) domain of WIZ to CRBN.[3][8][9]
-
Ubiquitination: Once WIZ is brought into proximity with the E3 ligase machinery, it is tagged with polyubiquitin (B1169507) chains.
-
Proteasomal Degradation: The polyubiquitinated WIZ protein is recognized and subsequently degraded by the 26S proteasome.[6]
-
De-repression of γ-Globin: WIZ acts as a transcriptional repressor of the γ-globin genes (HBG1 and HBG2), which encode the gamma chains of fetal hemoglobin.[3][5] The degradation of WIZ removes this repressive signal. Genome-wide studies have shown that WIZ maintains repressive chromatin marks, such as H3K9me2, at its binding sites.[6] Treatment with dWIZ-2, an optimized version of dWIZ-1, leads to a reduction in WIZ binding and a decrease in H3K9me2 levels.[6]
-
Induction of Fetal Hemoglobin (HbF): The removal of the WIZ repressor leads to the reactivation of γ-globin gene expression, resulting in a robust increase in the production of HbF in erythroblasts.[2][9]
This targeted degradation of a key transcriptional repressor provides a novel and potent method for inducing HbF for the potential treatment of SCD.
Quantitative Data
The potency of dWIZ-1 and its optimized analog dWIZ-2 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Potency and Binding Affinity of dWIZ-1
| Parameter | Value | Assay Description |
|---|---|---|
| WIZ Degradation DC₅₀ | 0.36 µM | Half-maximal degradation concentration of WIZ protein in cells.[2] |
| CRBN-WIZ Association EC₅₀ | 547 nM | Half-maximal effective concentration for inducing the CRBN-WIZ protein-protein interaction.[4][10][11] |
| Binding Affinity (Kd) | 3500 nM | Surface Plasmon Resonance (SPR) measuring the binding of WIZ (ZF7) to the pre-formed DDB1:CRBN:dWIZ-1 complex.[12] |
Table 2: Potency of Optimized Degrader dWIZ-2 (HbF inducer 3)
| Parameter | Value | Assay Description |
|---|---|---|
| WIZ Degradation DC₅₀ | 13 nM | Half-maximal degradation concentration in primary human erythroid precursor cells.[13] |
| HbF Induction EC₅₀ | 100 nM | Half-maximal effective concentration for the induction of fetal hemoglobin.[13] |
Experimental Protocols
The discovery and validation of dWIZ-1 as a WIZ degrader involved a series of key experiments. While detailed, step-by-step protocols are typically found in supplementary materials of primary publications, this section outlines the methodologies employed.
1. Phenotypic Screening for HbF Inducers
-
Objective: To identify small molecules that induce HbF expression in a relevant cell model without causing toxicity.
-
Methodology: A large chemical library biased towards CRBN-binding ligands (molecular glues) was screened using primary human CD34+ hematopoietic stem and progenitor cell-derived erythroblasts.[5][6] High-throughput assays were used to measure cellular proliferation, differentiation status, and the levels of HbF expression to identify promising hit compounds.[6] dWIZ-1 was identified from this screen as a potent and non-toxic inducer of HbF.[5]
2. Target Deconvolution via Global Proteomics
-
Objective: To identify the specific protein target being degraded by dWIZ-1, leading to the observed phenotype (HbF induction).
-
Methodology: Primary human erythroblasts were treated with dWIZ-1 or a DMSO control.[12] After treatment, cells were lysed, and total protein was analyzed using mass spectrometry-based quantitative proteomics. By comparing the proteomes of treated versus untreated cells, WIZ was identified as the most significantly down-regulated protein, revealing it as the direct target of dWIZ-1-mediated degradation.[5][12] This approach confirmed high selectivity for WIZ, with no other known HbF regulators or common lenalidomide (B1683929) targets being affected.[12]
3. Biophysical and Biochemical Validation
-
Objective: To confirm the molecular glue mechanism and characterize the binding interactions between dWIZ-1, CRBN, and WIZ.
-
Methodology:
-
Surface Plasmon Resonance (SPR): Used to measure the binding kinetics and affinity (Kd) of the WIZ zinc finger domain to the CRBN:dWIZ-1 complex, confirming the formation of a stable ternary complex.[12]
-
X-ray Crystallography: Utilized to solve the high-resolution structure of the WIZ(ZF7)-dWIZ-1-CRBN ternary complex. This provided definitive proof of the molecular glue mechanism and revealed the precise atomic interactions mediating the recruitment of WIZ to CRBN.[8][9][14]
-
4. In Vivo Efficacy Studies
-
Objective: To assess the ability of the optimized degrader, dWIZ-2, to degrade WIZ and induce HbF in living organisms.
-
Methodology:
-
Humanized Mouse Model: Mice engrafted with human CD34+ hematopoietic stem cells were used to evaluate efficacy. Oral dosing of dWIZ-2 resulted in robust, dose-dependent degradation of WIZ and a significant increase in HbF levels in human erythroblasts within the bone marrow.[5]
-
Cynomolgus Monkey Studies: To assess pharmacokinetics and efficacy in a non-human primate model, monkeys were treated with dWIZ-2. The studies confirmed that the compound was well-tolerated and successfully induced HbF in circulating red blood cells.[2][9]
-
Conclusion
(R,R)-dWIZ-1 TFA and its analogs represent a novel class of therapeutic agents that operate through a sophisticated molecular glue mechanism. By hijacking the cell's natural protein disposal system to eliminate the WIZ transcription factor, these compounds effectively lift the repressive brake on γ-globin expression, leading to a robust induction of therapeutic fetal hemoglobin. The discovery of WIZ as a key HbF repressor and the development of potent, selective degraders like dWIZ-1 and dWIZ-2 have established a compelling, clinically relevant proof-of-concept. These findings pave the way for the development of an oral, globally accessible treatment for sickle cell disease and other β-hemoglobinopathies.[2][6][9]
References
- 1. biorxiv.org [biorxiv.org]
- 2. dWIZ-1 | (rac)-dWIZ-1 | PROTAC | Molecular Glue | Degrader | TargetMol [targetmol.com]
- 3. Zinc finger TFs | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. dWIZ-1 | WIZ degrader | Probechem Biochemicals [probechem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. marinbio.com [marinbio.com]
- 7. Synthesis and Structure–Activity Relationships of CRBN-Recruiting ZBTB11 Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction | Semantic Scholar [semanticscholar.org]
- 10. dWIZ-1|CAS |DC Chemicals [dcchemicals.com]
- 11. dWIZ-1|COA [dcchemicals.com]
- 12. Probe dWIZ1 | Chemical Probes Portal [chemicalprobes.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
